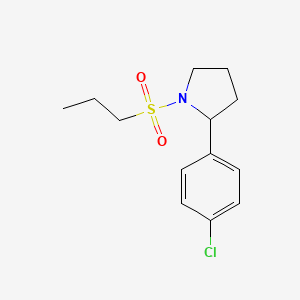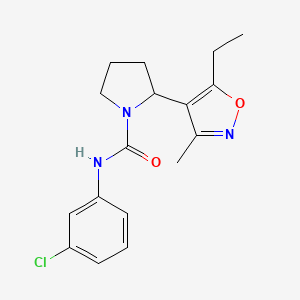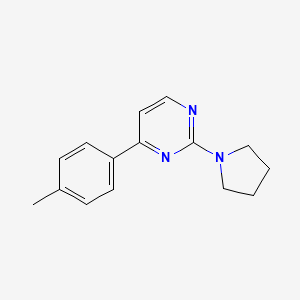
2-(4-chlorophenyl)-1-(propylsulfonyl)pyrrolidine
説明
2-(4-chlorophenyl)-1-(propylsulfonyl)pyrrolidine, also known as CPSP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. CPSP is a member of the pyrrolidine class of compounds, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of 2-(4-chlorophenyl)-1-(propylsulfonyl)pyrrolidine is not fully understood, but it is believed to act through modulation of ion channels and receptors in the nervous system. 2-(4-chlorophenyl)-1-(propylsulfonyl)pyrrolidine has been shown to interact with voltage-gated sodium channels, leading to a decrease in neuronal excitability and a reduction in pain and inflammation. It has also been shown to interact with GABA receptors, leading to an increase in inhibitory neurotransmission and a reduction in seizures.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-1-(propylsulfonyl)pyrrolidine has been shown to have a range of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain, decrease seizure activity, and improve cognitive function. 2-(4-chlorophenyl)-1-(propylsulfonyl)pyrrolidine has also been shown to have antioxidant and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
2-(4-chlorophenyl)-1-(propylsulfonyl)pyrrolidine has several advantages for use in lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. 2-(4-chlorophenyl)-1-(propylsulfonyl)pyrrolidine is also highly stable and can be stored for long periods without significant degradation. However, 2-(4-chlorophenyl)-1-(propylsulfonyl)pyrrolidine has some limitations for lab experiments, including its low solubility in water and limited bioavailability.
将来の方向性
There are several future directions for research on 2-(4-chlorophenyl)-1-(propylsulfonyl)pyrrolidine. One area of interest is the development of 2-(4-chlorophenyl)-1-(propylsulfonyl)pyrrolidine-based drugs for the treatment of inflammatory and neurological disorders. Another area of interest is the investigation of the potential of 2-(4-chlorophenyl)-1-(propylsulfonyl)pyrrolidine as a scaffold for the development of new drugs. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-1-(propylsulfonyl)pyrrolidine and its effects on the body.
Conclusion
In conclusion, 2-(4-chlorophenyl)-1-(propylsulfonyl)pyrrolidine is a unique chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 2-(4-chlorophenyl)-1-(propylsulfonyl)pyrrolidine has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of various diseases and conditions. 2-(4-chlorophenyl)-1-(propylsulfonyl)pyrrolidine has several advantages for use in lab experiments, including its availability and stability, but also has some limitations. There are several future directions for research on 2-(4-chlorophenyl)-1-(propylsulfonyl)pyrrolidine, including the development of 2-(4-chlorophenyl)-1-(propylsulfonyl)pyrrolidine-based drugs and investigation of its potential as a scaffold for drug development.
科学的研究の応用
2-(4-chlorophenyl)-1-(propylsulfonyl)pyrrolidine has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of various diseases and conditions. 2-(4-chlorophenyl)-1-(propylsulfonyl)pyrrolidine has also been investigated for its potential as a novel scaffold for the development of new drugs.
特性
IUPAC Name |
2-(4-chlorophenyl)-1-propylsulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2S/c1-2-10-18(16,17)15-9-3-4-13(15)11-5-7-12(14)8-6-11/h5-8,13H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVXJIGEIIWGLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC1C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-ethyl-1-piperazinyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4461360.png)
![4-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B4461379.png)


![3-(4-fluorophenyl)-8-(2-furyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4461402.png)
![N-phenyl-N'-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}urea](/img/structure/B4461409.png)

![4-chloro-N-[5-(2-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B4461429.png)
![6-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B4461435.png)
![2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide](/img/structure/B4461445.png)
![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]-N-(4-ethylphenyl)-1-piperazinecarboxamide](/img/structure/B4461446.png)
![N-[2-(tert-butylthio)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4461453.png)
![3-{[(2-fluorophenyl)amino]sulfonyl}-N-isopropylbenzamide](/img/structure/B4461461.png)
![3-{1-[(2,5-difluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B4461482.png)